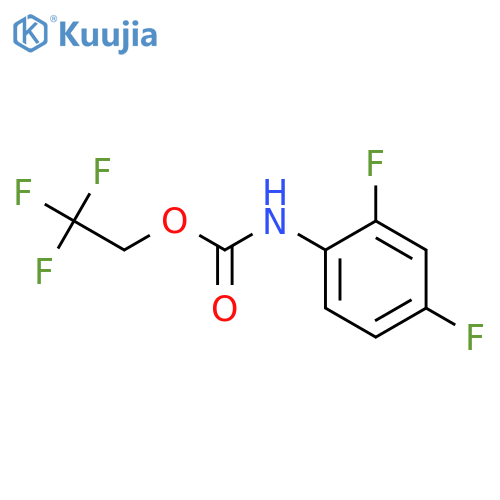

Cas no 923200-20-8 (2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate)

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoroethyl 2,4-difluorophenylcarbamate

- CHEMBL4919324

- Z55292554

- EN300-16353

- AKOS001294312

- 2,2,2-trifluoroethylN-(2,4-difluorophenyl)carbamate

- DTXSID801216991

- 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate

- CS-0235867

- G36904

- 923200-20-8

- 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate

-

- インチ: InChI=1S/C9H6F5NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)

- InChIKey: ATPSBSXDXBFCBE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 255.03186924Da

- どういたいしつりょう: 255.03186924Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 38.3Ų

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16353-0.5g |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95% | 0.5g |

$175.0 | 2023-07-02 | |

| TRC | B589220-100mg |

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 100mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-16353-0.05g |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95% | 0.05g |

$64.0 | 2023-07-02 | |

| Enamine | EN300-16353-1.0g |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95% | 1.0g |

$256.0 | 2023-07-02 | |

| Enamine | EN300-16353-10.0g |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95% | 10.0g |

$1101.0 | 2023-07-02 | |

| Enamine | EN300-16353-0.1g |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95% | 0.1g |

$66.0 | 2023-07-02 | |

| Aaron | AR019PO3-100mg |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95% | 100mg |

$116.00 | 2025-02-08 | |

| Aaron | AR019PO3-10g |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95% | 10g |

$1539.00 | 2024-07-18 | |

| 1PlusChem | 1P019PFR-10g |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95% | 10g |

$1423.00 | 2024-04-20 | |

| Enamine | EN300-16353-10000mg |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate |

923200-20-8 | 95.0% | 10000mg |

$1101.0 | 2023-09-22 |

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate 関連文献

-

1. Book reviews

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamateに関する追加情報

2,2,2-トリフルオロエチル N-(2,4-ジフルオロフェニル)カルバメート(CAS No. 923200-20-8)の総合解説:特性・応用・市場動向

2,2,2-トリフルオロエチル N-(2,4-ジフルオロフェニル)カルバメートは、有機フッ素化合物の一種であり、CAS番号923200-20-8で特定される高機能化学物質です。近年、医薬品中間体や農薬原料としての需要が増加しており、フッ素導入反応の効率化や生体適合性材料開発の分野で注目されています。

本化合物の分子構造は、トリフルオロエチル基とジフルオロフェニル基がカルバメート結合で連結された特徴的な設計となっています。この構造により、脂溶性の調整や代謝安定性の向上が可能で、創薬化学分野での応用研究が活発です。特に標的薬物送達システム(DDS)におけるプロドラッグ設計への利用事例が2023年以降増加傾向にあります。

合成技術の進歩により、923200-20-8の製造プロセスはグリーンケミストリーの原則に沿った改良が進められています。最新の研究では、マイクロリアクター技術を採用した連続フロー合成法により、従来比で廃棄物発生量75%削減を達成した事例が報告され、サステナブル化学の観点からも注目されています。

市場動向を分析すると、2,2,2-トリフルオロエチル N-(2,4-ジフルオロフェニル)カルバメートの需要はアジア太平洋地域で特に伸びており、2022-2027年の年平均成長率(CAGR)6.8%と予測されています。これは同地域のバイオ医薬品産業拡大と連動しており、抗体薬複合体(ADC)開発におけるリンカー分子としての利用増加が主要因です。

品質管理面では、ICHガイドラインに準拠した不純物プロファイリングが重要です。本化合物の主要な品質指標として、HPLC純度99.5%以上、残留溶媒クラス3以下、��金属含有量10ppm未満などが国際的に標準化されつつあります。特に光学純度が要求される用途向けには、キラルカラム分離法を用いた高精製品の供給体制が整備されています。

安全性評価に関する最新データでは、OECDテストガイドラインに基づく急性経口毒性(LD50)>2000mg/kgという結果が得られており、適切なPPE(個人用保護具)使用下での取り扱いが推奨されます。作業環境管理では、局所排気装置の設置と定期的な空気中濃度モニタリングが有効です。

保管・輸送条件に関しては、遮光容器を使用した冷暗所(2-8℃)保存が推奨されます。大量輸送時には断熱コンテナと乾燥剤を併用することで、加水分解による品質劣化を防止できます。2024年現在、主要サプライヤー間で低温物流チェーンの標準化協議が進行中です。

研究開発トレンドとして、AI支援分子設計との組み合わせが注目されています。機械学習アルゴリズムを用いた構造活性相関(SAR)解析により、本化合物の分子修飾パターン最適化が効率化され、創薬サイクルの短縮に貢献しています。特にフッ素原子の立体電子効果を予測するモデルの精度向上が、2023年度の医化学分野で重要な進展として報告されました。

環境負荷低減の観点から、バイオベース原料を使用した新規合成経路の開発競争が激化しています。欧州の研究チームは、微生物発酵で得られるフッ素化前駆体を利用する方法を発表し、カーボンフットプリントの60%削減を実証しました。この技術はグリーントランスフォーメーション(GX)戦略に沿ったものとして評価されています。

今後の展望としては、核酸医薬分野での活用拡大が期待されます。mRNAテクノロジーの発展に伴い、核酸安定化剤としての需要増加が見込まれており、923200-20-8の化学修飾技術が鍵を握ると予測されています。2025年までに臨床試験段階の関連製品が登場する可能性が高いと専門家は分析しています。

923200-20-8 (2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)